Cas no 2229218-07-7 (1-bromo-4-(hex-5-yn-1-yl)benzene)

1-Bromo-4-(hex-5-yn-1-yl)benzene is a brominated aromatic compound featuring an alkyne-functionalized side chain, making it a versatile intermediate in organic synthesis. Its key advantages include its dual reactivity, with the bromine substituent enabling cross-coupling reactions (e.g., Suzuki, Heck) and the terminal alkyne group facilitating click chemistry (e.g., CuAAC) or further functionalization via Sonogashira coupling. The compound's structure is particularly useful in constructing complex molecular architectures, such as conjugated systems or dendrimers, in pharmaceuticals, materials science, and agrochemical research. Its stability under standard conditions and well-defined reactivity profile enhance its utility in precision synthetic applications.
1-bromo-4-(hex-5-yn-1-yl)benzene structure
2229218-07-7 structure
Product Name:1-bromo-4-(hex-5-yn-1-yl)benzene
CAS No:2229218-07-7
MF:C12H13Br
MW:237.135622739792
CID:5866126
PubChem ID:165945372
Update Time:2025-10-30

1-bromo-4-(hex-5-yn-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-4-(hex-5-yn-1-yl)benzene
    • 2229218-07-7
    • EN300-1922676
    • Inchi: 1S/C12H13Br/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h1,7-10H,3-6H2
    • InChI Key: LYQPRBYRSCGDED-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CCCCC#C

Computed Properties

  • Exact Mass: 236.02006g/mol
  • Monoisotopic Mass: 236.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 0Ų

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Additional information on 1-bromo-4-(hex-5-yn-1-yl)benzene

Introduction to 1-bromo-4-(hex-5-yn-1-yl)benzene (CAS No. 2229218-07-7)

1-bromo-4-(hex-5-yn-1-yl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 2229218-07-7, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic ring conjugated with a hexynyl side chain, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The compound's structure consists of a bromine substituent at the para position relative to a terminal alkyne group attached to a benzene ring. This arrangement confers distinct reactivity patterns, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often required in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on exploiting the reactivity of alkynes and aryl halides for the development of new drugs. The combination of a bromo-substituted benzene ring and a hexynyl alkyne in 1-bromo-4-(hex-5-yn-1-yl)benzene provides an ideal platform for such transformations. For instance, studies have demonstrated its utility in generating biaryl structures, which are prevalent in many pharmacologically active compounds.

One notable application of this compound is in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The alkyne functionality allows for facile introduction of diverse substituents through metal-catalyzed reactions, enabling the tuning of biological activity. Furthermore, the bromine atom serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions, providing synthetic chemists with considerable flexibility.

Recent advances in drug discovery have highlighted the importance of heterocyclic compounds, which often incorporate aryl groups for enhanced binding affinity and selectivity. 1-bromo-4-(hex-5-yn-1-yl)benzene can be used as a building block to construct such heterocycles, particularly those containing thiophene or pyrrole moieties. These heterocycles have shown promise in targeting specific biological pathways, making them attractive candidates for further development.

The compound's potential extends beyond pharmaceutical applications; it also finds utility in materials science, particularly in the design of organic electronic materials. The conjugated system formed by the benzene ring and the hexynyl alkyne can contribute to electron delocalization, which is beneficial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Research has begun to explore its incorporation into π-conjugated polymers, which could lead to novel optoelectronic devices.

In academic research, 1-bromo-4-(hex-5-yn-1-yl)benzene has been employed to study reaction mechanisms involving aryl halides and alkynes. These studies not only enhance our understanding of fundamental chemical processes but also provide insights into optimizing synthetic protocols for industrial applications. The compound's well-defined reactivity profile makes it an excellent model system for investigating transition metal catalysis.

The synthesis of 1-bromo-4-(hex-5-yn-1-yl)benzene typically involves bromination of a pre-formed benzene derivative followed by Sonogashira coupling with hexynyllithium or hexynyl Grignard reagent. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more accessible for large-scale production. This accessibility is crucial for both academic research and industrial development.

Looking ahead, the continued exploration of 1-bromo-4-(hex-5-yn-1-yl)benzene is expected to yield new insights into its applications across multiple disciplines. As computational chemistry tools become more sophisticated, virtual screening methods can be employed to identify novel derivatives with enhanced properties. Such computational approaches complement experimental efforts by predicting structures and reactivities before physical synthesis.

The integration of machine learning into drug discovery pipelines has also accelerated the identification of promising candidates derived from 1-bromo-4-(hex-5-yn-1-yl)benzene. By analyzing large datasets of chemical structures and biological activities, researchers can rapidly screen for compounds with desired properties. This interdisciplinary approach merges traditional synthetic chemistry with modern data-driven techniques, fostering innovation.

In conclusion,1-bromo-4-(hex -5 - yn - 1 - yl ) benzene ( CAS No . 2229218 - 07 - 7 ) represents a versatile intermediate with broad utility in pharmaceuticals , materials science , and academic research . Its unique structural features enable diverse chemical transformations , making it indispensable for constructing complex molecules . As research progresses , this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological applications .

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